molecular formula C11H16O3 B14465744 Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester CAS No. 73128-01-5

Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester

Cat. No.: B14465744
CAS No.: 73128-01-5
M. Wt: 196.24 g/mol
InChI Key: FAQDYYYYXZQWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester is an organic compound with a complex structure that includes a five-membered cyclopentane ring, an acetic acid moiety, and a propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester typically involves the esterification of cyclopentaneacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The propenyl group may also play a role in the compound’s bioactivity .

Properties

CAS No.

73128-01-5

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 2-(3-oxo-2-prop-2-enylcyclopentyl)acetate

InChI

InChI=1S/C11H16O3/c1-3-4-9-8(5-6-10(9)12)7-11(13)14-2/h3,8-9H,1,4-7H2,2H3

InChI Key

FAQDYYYYXZQWDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(=O)C1CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.